1-[1-(4-chlorophenyl)piperidin-3-yl]methanamine
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Overview
Description
1-[1-(4-chlorophenyl)piperidin-3-yl]methanamine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a methanamine group. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorophenyl)piperidin-3-yl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using 4-chlorobenzyl chloride as a reagent.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an amine is introduced to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-chlorophenyl)piperidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides of the parent compound.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
1-[1-(4-chlorophenyl)piperidin-3-yl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine
- 1-[1’-(3-phenylacryloyl)spiro[1-benzofuran-3,4’-piperidin]-5-yl]methanamine
Comparison: 1-[1-(4-chlorophenyl)piperidin-3-yl]methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness contributes to its distinct biological activities and potential applications. Similar compounds may share some properties but differ in their specific interactions and effects.
Properties
CAS No. |
1520716-10-2 |
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Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
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